molecular formula C21H18ClN3OS B2948070 (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-59-0

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2948070
CAS No.: 477187-59-0
M. Wt: 395.91
InChI Key: WIXHKTWVYDWXCG-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3OS and its molecular weight is 395.91. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine and Isoxazolopyrimidine Derivatives

Pyrimidine derivatives, including those with isoxazolopyrimidine structures, have been explored for their synthetic pathways and potential utilities in creating new ring systems. These compounds often serve as intermediates in the synthesis of more complex molecules, with potential applications in pharmaceuticals and materials science (Elnagdi, Kandeel, & Sadek, 1977).

Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives

Pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against certain cancer cell lines. This research underscores the potential of these compounds in developing new anticancer agents, highlighting the importance of structural diversity in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Corrosion Protection and Adsorption Studies

Studies on carbohydrazide-pyrazole compounds have demonstrated their effectiveness in corrosion protection for metals, showcasing the applicability of such compounds in industrial and engineering contexts. The investigations include electrochemical methods and computational approaches to understand the adsorption behaviors and efficiency of these compounds (Paul, Yadav, & Obot, 2020).

Polymer Science and Optoelectronics

Research on azo polymers with electronic push and pull structures, including those synthesized through RAFT polymerization, highlights the role of such compounds in developing materials with unique optical properties. These studies contribute to the advancement of photonic and optoelectronic devices by understanding the photoinduced birefringence behaviors (Cao et al., 2008).

Antimicrobial and Thermal Properties of Modified Polymers

The functional modification of polymers through condensation with various amine compounds, including those related to the chemical structure , has been studied for their enhanced antimicrobial and thermal properties. This research is significant for medical applications, demonstrating how chemical modification can tailor the functionality of polymers for specific uses (Aly & El-Mohdy, 2015).

Properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-3-14-4-6-15(7-5-14)19-13-27-21(25-19)16(11-23)12-24-18-10-17(22)8-9-20(18)26-2/h4-10,12-13,24H,3H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXHKTWVYDWXCG-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.